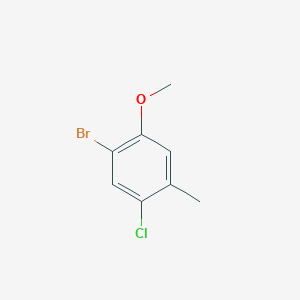

1-BRomo-5-chloro-2-methoxy-4-methylbenzene

Description

Contextualization within Substituted Aromatic Compounds

Substituted aromatic compounds are a cornerstone of modern chemistry. The benzene (B151609) ring, with its delocalized pi-electron system, is relatively stable, but the attachment of various functional groups can dramatically alter its chemical behavior. Halogens (such as bromine and chlorine) and methoxy (B1213986) (-OCH₃) groups are particularly significant substituents.

Halogenated Benzenes : The introduction of halogen atoms to a benzene ring is a fundamental transformation in organic synthesis. rsc.org Halogens are electron-withdrawing through an inductive effect but can donate electron density through resonance. They are classified as deactivating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. This dual electronic nature makes halogenated arenes key intermediates for a variety of coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are pivotal in constructing complex molecular architectures.

Methoxy-Substituted Arenes : The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring. This effect significantly activates the ring towards electrophilic attack, making it more reactive than benzene itself. The methoxy group is a powerful ortho-, para-director, meaning it selectively guides incoming electrophiles to the positions adjacent and opposite to it on the ring.

The subject of this article, 1-Bromo-5-chloro-2-methoxy-4-methylbenzene, combines these features. It is a tetrasubstituted benzene ring, presenting a specific and complex substitution pattern that is the result of carefully planned synthetic strategies. The interplay of the directing effects of the bromo, chloro, methoxy, and methyl groups determines the feasibility and outcome of its synthesis and its subsequent reactions.

Academic Rationale for Investigating this compound

The academic and industrial interest in a molecule like this compound stems primarily from its potential as a specialized intermediate in multi-step organic synthesis. Polysubstituted arenes are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. rsc.org

While specific research dedicated solely to this compound is not widely available in public literature, its classification by chemical suppliers as a "pharmaceutical intermediate" provides a strong indication of its intended application. smolecule.comechemi.com The rationale for its investigation can be understood through its structural features:

Multiple Functional Groups for Sequential Reactions : The presence of two different halogens (bromo and chloro) offers the potential for selective reactivity. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for sequential, site-selective modifications.

Defined Substitution Pattern : The fixed positions of the four substituents provide a rigid scaffold upon which more complex structures can be built without the formation of isomeric mixtures. This is crucial in pharmaceutical synthesis, where specific isomers are often responsible for the desired therapeutic effect.

Building Block for Complex Molecules : Compounds with similar polysubstituted patterns are often used in the synthesis of drugs. For example, related structures like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) are documented as intermediates in the preparation of antidiabetic drugs like dapagliflozin. google.comgoogle.com This suggests that this compound is likely synthesized as a precursor to a larger, more complex target molecule with potential biological activity.

The investigation of this compound, therefore, is not necessarily for its own intrinsic properties, but for its utility as a component in the construction of high-value molecules.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 179897-95-1 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.5 g/mol |

| Synonyms | 4-Bromo-2-chloro-5-methylanisole |

| Category | Pharmaceutical Intermediate |

Historical Perspectives on Related Synthetic Methodologies

The synthesis of polysubstituted benzenes is a challenge that has driven the development of many foundational reactions in organic chemistry. The methods to create a molecule like this compound are built upon a rich history of understanding aromatic reactivity.

The cornerstone of arene functionalization is the electrophilic aromatic substitution (EAS) reaction. rsc.org Historically, chemists like Friedel, Crafts, and others in the late 19th and early 20th centuries pioneered reactions such as halogenation, nitration, sulfonation, and alkylation/acylation of benzene.

A critical breakthrough was the understanding of substituent directing effects . The realization that existing groups on a benzene ring could control the position of subsequent substitutions was a major advance. The rules governing ortho-, para- versus meta-direction were established through extensive empirical observation and later rationalized by electronic theories. The synthesis of a tetrasubstituted benzene requires a carefully planned sequence of these EAS reactions, taking into account the activating/deactivating and directing properties of each substituent introduced. libretexts.orglibretexts.orgopenstax.org

For example, to achieve the specific substitution pattern of this compound, a synthetic chemist must consider the order of introducing the four groups. The powerful ortho-, para-directing nature of the methoxy and methyl groups would need to be strategically harnessed or blocked to install the halogens at the desired positions.

More recent developments in synthetic methodology, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, have provided new, more efficient, and selective ways to synthesize polysubstituted arenes. rsc.org However, the classical, multi-step synthesis relying on the logical application of EAS principles remains a fundamental and widely practiced approach for constructing such complex intermediates. The synthesis of this compound is a testament to the sophisticated level of control that chemists have achieved over the functionalization of the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-chloro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVDQXCPLJZIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes Towards 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene

De Novo Synthesis Strategies for the Benzenoid Core

The de novo synthesis of 1-bromo-5-chloro-2-methoxy-4-methylbenzene involves the sequential introduction of bromine, chlorine, methoxy (B1213986), and methyl groups onto a benzene (B151609) ring. The success of such a strategy hinges on the ability to control the exact position of each incoming substituent. This control is dictated by the electronic and steric properties of the groups already present on the ring during each step of the synthesis.

Regioselective Halogenation Approaches (Bromination, Chlorination)

Halogenation of aromatic compounds is a critical class of reactions in synthetic chemistry, typically proceeding through an electrophilic aromatic substitution mechanism. researchgate.net The regioselectivity of these reactions is governed by the directing effects of the substituents already attached to the benzene ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (except for halogens) direct to the meta position.

In synthesizing this compound, the interplay between the directing effects of the four substituents is a primary consideration. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing, whereas the chloro (-Cl) and bromo (-Br) groups are deactivating yet also ortho, para-directing. unacademy.comwikipedia.org

Table 1: Directing Effects of Substituents

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ | Strong Electron-Donating | Activating | ortho, para |

| -CH₃ | Electron-Donating | Activating | ortho, para |

| -Cl | Inductively Withdrawing, Resonantly Donating | Deactivating | ortho, para |

| -Br | Inductively Withdrawing, Resonantly Donating | Deactivating | ortho, para |

A hypothetical synthetic route starting from a simpler precursor like 4-methylanisole illustrates the challenge. The first halogenation step would need to be highly selective. For instance, chlorination of 4-methylanisole would likely yield a mixture of products due to activation of multiple positions by the methoxy and methyl groups. Subsequent bromination of a chlorinated intermediate would face similar challenges, with the existing groups directing the incoming bromine to several possible locations. Achieving the specific 1-bromo, 5-chloro substitution pattern relative to the 2-methoxy and 4-methyl groups through sequential halogenation is non-trivial and would likely result in low yields of the desired isomer without the use of specialized directing groups or catalysts.

Methoxy Group Installation and Control of Regioselectivity

The methoxy group is typically installed via the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like dimethyl sulfate or methyl iodide. wikipedia.orgorgsyn.org For this synthesis, the starting material would be the corresponding phenol (B47542), 1-bromo-5-chloro-4-methylphenol.

The key to this approach is the synthesis of the phenol precursor with the correct substitution pattern. The hydroxyl group is a very strong activating, ortho, para-director. If one were to start with a simpler phenol, such as p-cresol (4-methylphenol), the sequential halogenation would need to be performed prior to methylation. The powerful directing effect of the hydroxyl group would dominate, but achieving the desired 1,5-dihalogenation pattern would still be a significant regiochemical challenge.

Alternatively, the methoxy group can be installed early in the synthesis. For example, starting with an appropriate methoxy-containing precursor like p-methylanisole, the subsequent reactions must be chosen carefully to achieve the desired substitution pattern. google.com

Methyl Group Introduction and Positional Control

The introduction of a methyl group onto a benzene ring is commonly achieved through Friedel-Crafts alkylation. However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements. A more controlled method is the Friedel-Crafts acylation followed by reduction of the resulting ketone. youtube.com For instance, an acetyl group can be introduced and then reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com

In the context of synthesizing this compound, introducing the methyl group at a late stage onto a pre-halogenated and methoxylated ring would be difficult to control. The positions ortho and para to the existing substituents would be targeted, and it is unlikely this would lead specifically to the desired C-4 position without competition from other sites. Therefore, it is synthetically more viable to begin with a precursor that already contains the methyl group in the correct position, such as derivatives of toluene or p-cresol. chemicalbook.com

Precursor-Based Synthesis and Derivatization

Given the difficulties in controlling regioselectivity in a de novo approach, strategies that rely on precursors with pre-defined substitution patterns are often more efficient. These methods use powerful functional group interconversions to place substituents precisely where they are needed.

Functional Group Interconversion Strategies

One of the most reliable methods for the regiocontrolled synthesis of polysubstituted aromatic compounds is the use of an amino group as a directing group, which can later be replaced via a diazonium salt. youtube.comorgsyn.org The Sandmeyer reaction, for example, allows for the conversion of an arylamine to an aryl halide. orgsyn.org

A plausible and highly regiocontrolled route to this compound would start from the precursor 5-chloro-2-methoxy-4-methylaniline .

The synthetic sequence would be as follows:

Diazotization: The precursor amine is treated with a solution of sodium nitrite (NaNO₂) in a strong acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr). This facilitates the replacement of the diazonium group with a bromine atom, yielding the final product with high regiochemical purity. orgsyn.org

This strategy effectively circumvents the challenges of electrophilic aromatic substitution by establishing the position of the final bromine atom based on the location of the amino group in a well-defined precursor.

Table 2: Proposed Synthesis via Functional Group Interconversion

| Step | Reaction | Precursor | Reagents | Product |

|---|---|---|---|---|

| 1 | Diazotization | 5-chloro-2-methoxy-4-methylaniline | NaNO₂, HBr (aq) | (5-chloro-2-methoxy-4-methylphenyl)diazonium bromide |

| 2 | Sandmeyer Reaction | (5-chloro-2-methoxy-4-methylphenyl)diazonium bromide | CuBr | this compound |

One-Pot and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly focuses on one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel. researchgate.netorganic-chemistry.orgnih.gov This approach improves efficiency by reducing the need for intermediate purification steps. While a specific one-pot procedure for this compound is not prominently documented, the principles can be applied.

For instance, a one-pot sequential halogenation could be envisioned. Starting with a suitable precursor like 2-methoxy-4-methylphenol, one might add a chlorinating agent (e.g., N-chlorosuccinimide) followed by a brominating agent (N-bromosuccinimide) in a single pot. researchgate.net However, controlling the regioselectivity would remain a major obstacle. The highly activated nature of the phenol ring would likely lead to a mixture of chlorinated, brominated, and dihalogenated products with various substitution patterns. Achieving the desired isomer as the major product would require extensive optimization of catalysts, solvents, and reaction conditions.

Multicomponent reactions, which combine three or more starting materials in a single operation to form a complex product, represent another advanced strategy. asianscientist.com However, these are typically employed for constructing complex heterocyclic systems or for creating diversity in molecular libraries and are less commonly used for the synthesis of specific, simple polysubstituted benzenes like the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst and ligands, the solvent system, reaction temperature, and pressure. These factors can significantly influence the reaction rate, yield, and, most importantly, the regioselectivity of the halogenation steps.

Catalyst Screening and Ligand Effects

The halogenation of aromatic compounds often requires a catalyst to activate the halogen molecule, making it a more potent electrophile. pressbooks.pub For bromination and chlorination, Lewis acids are commonly employed as catalysts.

Catalyst Screening:

A variety of Lewis acid catalysts can be screened for their effectiveness in promoting the halogenation of a suitable precursor to this compound. The choice of catalyst can impact both the reaction rate and the isomeric distribution of the product.

| Catalyst | Relative Reaction Rate | Regioselectivity (desired isomer) |

| FeBr₃ | High | Good |

| AlCl₃ | Very High | Moderate |

| FeCl₃ | High | Good |

| ZnCl₂ | Moderate | Moderate to Good |

| I₂ | Low | High (for specific iodinations) |

This table is illustrative and based on general trends in aromatic halogenation.

Ligand Effects:

In more advanced catalytic systems, particularly those involving transition metals, the ligands coordinated to the metal center can have a profound impact on the catalyst's activity and selectivity. While less common for simple halogenations, for certain regioselective C-H functionalization reactions that could lead to the target molecule, the steric and electronic properties of the ligands are crucial. For instance, bulky ligands can direct the substitution to less sterically hindered positions on the aromatic ring.

Solvent Effects and Reaction Medium Engineering

Polar aprotic solvents are often used in halogenation reactions. The choice of solvent can affect the electrophilicity of the halogenating agent and the stability of the carbocation intermediate (the sigma complex) formed during the reaction.

| Solvent | Dielectric Constant (ε) | Effect on Reaction Rate | Notes |

| Dichloromethane (CH₂Cl₂) | 9.1 | Moderate | Common solvent for halogenations, good solubility for many organic compounds and catalysts. |

| Carbon tetrachloride (CCl₄) | 2.2 | Low | Non-polar, can lead to higher selectivity in some cases. |

| Acetonitrile (CH₃CN) | 37.5 | High | Polar aprotic, can accelerate the reaction but may also lead to side products. |

| Nitromethane (CH₃NO₂) | 35.9 | High | Polar aprotic, often used for challenging substitutions. |

This table is illustrative and based on general principles of solvent effects in electrophilic aromatic substitution.

Temperature and Pressure Optimization

Temperature is a critical parameter in controlling the regioselectivity of aromatic substitution reactions. Higher temperatures can lead to the formation of thermodynamically more stable, but not necessarily the desired, isomers. Conversely, lower temperatures often favor the kinetically controlled product. For electrophilic aromatic bromination, conducting the reaction at the lowest effective temperature can enhance para/ortho selectivity. nih.gov

Pressure is less commonly a key variable in standard laboratory-scale halogenations, which are typically carried out at atmospheric pressure. However, in industrial processes or when dealing with gaseous reactants, pressure can influence reaction rates and equilibria.

| Temperature (°C) | Reaction Time | Yield (%) | Selectivity (desired isomer, %) |

| 0 | 12 h | 75 | 90 |

| 25 (Room Temp) | 4 h | 85 | 80 |

| 50 | 1 h | 90 | 65 |

| 80 | 0.5 h | 92 | 50 |

This table is illustrative and demonstrates a common trend where higher temperatures can decrease selectivity while increasing reaction rate.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

Key green chemistry considerations for this synthesis would include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and choosing reactions that are inherently atom-economical.

Use of Safer Solvents: Replacing hazardous and volatile organic solvents with greener alternatives. This could involve using water, supercritical fluids, or ionic liquids, although their applicability would need to be experimentally verified for the specific reactions. ijcps.org The use of solvent-free reaction conditions is another attractive option.

Catalysis: Employing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. ijcps.org The use of recyclable solid acid catalysts instead of traditional Lewis acids, which are often difficult to separate from the reaction mixture, would be a significant improvement.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis is an energy-efficient technique that can significantly shorten reaction times. jddhs.com

Renewable Feedstocks: While likely starting from petroleum-derived precursors, exploring routes that could utilize bio-based starting materials would be a long-term green chemistry goal. For instance, the synthesis of phenols from lignin, a component of biomass, is an area of active research.

An example of a greener approach to a related transformation is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol to produce phenols, which is a mild and efficient protocol. nih.gov Similarly, exploring the use of N-bromosuccinimide (NBS) as a brominating agent can be a safer alternative to liquid bromine.

Chemical Reactivity and Transformation Studies of 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) derivatives. The outcome of such reactions on 1-Bromo-5-chloro-2-methoxy-4-methylbenzene would be determined by the directing effects of its substituents. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. Conversely, the bromine and chlorine atoms are deactivating groups but are also ortho-, para-directing.

Further Halogenation Patterns

Further halogenation of this compound would introduce an additional halogen atom onto the aromatic ring. The position of this new substituent would be influenced by the combined directing effects of the existing groups. Predicting the precise outcome would require computational modeling and, most importantly, experimental verification, which is currently not documented.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. While it is anticipated that this compound would undergo these reactions under appropriate conditions, specific studies detailing the reaction conditions, yields, and isomer distribution of the resulting nitro and sulfonic acid derivatives are absent from the available literature.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution is generally less facile for aryl halides compared to alkyl halides and typically requires either strong activation by electron-withdrawing groups or harsh reaction conditions.

Substitution at Bromine and Chlorine Centers

The relative reactivity of the bromine and chlorine atoms in a nucleophilic aromatic substitution reaction would depend on the reaction mechanism. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest preferential substitution at the bromine center. However, the specific electronic environment created by the other substituents could alter this reactivity. No published studies were found that specifically investigate the nucleophilic substitution at either halogen center for this compound.

Impact of Methoxy Group on Reactivity

The methoxy group, being an electron-donating group, would generally be expected to deactivate the ring towards nucleophilic aromatic substitution. Its presence would increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. However, its precise quantitative impact on the reactivity at the bromine and chlorine centers of this specific molecule has not been experimentally determined.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions. It is highly probable that this compound could participate in various cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds under various catalytic systems would be of significant synthetic interest. Typically, the C-Br bond is more reactive than the C-Cl bond in such transformations. However, a comprehensive literature search did not yield any specific examples or detailed studies of these reactions for this particular compound.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govyonedalabs.com For this compound, it is anticipated that the reaction with a boronic acid or its ester would proceed selectively at the C-Br bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govkochi-tech.ac.jp While general methodologies for the Suzuki-Miyaura coupling of aryl bromides are well-established, specific studies detailing the reaction conditions and yields for this compound are not found in the surveyed literature.

Heck and Sonogashira Coupling Strategies

The Heck reaction couples an aryl halide with an alkene, while the Sonogashira reaction couples an aryl halide with a terminal alkyne, both typically catalyzed by palladium complexes. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond compared to the C-Cl bond would be expected to direct these couplings to the 1-position of this compound. The specific catalysts, reaction temperatures, and bases would need to be optimized for this substrate, but detailed experimental data is not currently available.

Buchwald-Hartwig Amination and Related C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology could theoretically be applied to this compound to introduce a variety of nitrogen-containing functional groups. Similarly, related palladium-catalyzed methods could be employed for the formation of carbon-oxygen and carbon-sulfur bonds. The success of these transformations would depend on the appropriate selection of catalyst, ligand, and reaction conditions to favor coupling at the C-Br bond. However, specific reports on these transformations for this particular compound are absent from the scientific literature.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes an organozinc reagent, and the Stille coupling employs an organotin reagent to couple with an organohalide. wikipedia.org Both are versatile palladium-catalyzed reactions for forming carbon-carbon bonds. wikipedia.org These reactions would also be expected to show selectivity for the C-Br bond in this compound. The Negishi coupling, in particular, is noted for its high reactivity. wikipedia.org Despite the broad utility of these reactions, their specific application to this compound has not been reported in the available literature.

Functionalization of the Methoxy and Methyl Groups

Beyond the reactivity of the halogen substituents, the methoxy and methyl groups on the benzene ring offer additional sites for functionalization.

Demethylation and Ether Cleavage Reactions

The methoxy group can be cleaved to reveal a phenol (B47542) functionality. This transformation is typically achieved using strong acids, Lewis acids (such as boron tribromide), or nucleophilic reagents. organic-chemistry.org The resulting phenol could then serve as a handle for further synthetic modifications. While numerous methods for aryl methyl ether cleavage exist, specific conditions and outcomes for this compound have not been documented.

Benzylic Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is a benzylic position and can be a site for various functionalization reactions. For instance, it can undergo free-radical halogenation to introduce a haloalkyl group, which can then be converted to other functionalities. Oxidation of the methyl group could yield a carboxylic acid or an aldehyde. However, specific studies detailing the benzylic functionalization of the methyl group in this compound are not present in the surveyed scientific literature.

Vilsmeier-Haack Reaction and Formylation Strategies

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.org

For this compound, the directing effects of the substituents are crucial in determining the position of formylation. The methoxy group at C2 is a strong activating group and directs electrophiles to the ortho and para positions. The position para to the methoxy group (C5) is occupied by a chlorine atom. The two ortho positions are C1 and C3. The C1 position is substituted with a bromine atom. Therefore, the most likely position for electrophilic attack is the C3 position, which is ortho to the methoxy group and meta to the chlorine and bromine atoms. The methyl group at C4 also has a weak activating effect that would favor substitution at the C3 position.

Table 1: Predicted Vilsmeier-Haack Reaction of this compound

| Reagents | Solvent | Temperature | Predicted Product |

| POCl₃, DMF | Dichloromethane or 1,2-Dichloroethane | 0 °C to reflux | 2-bromo-4-chloro-5-methoxy-6-methylbenzaldehyde |

Reductive and Oxidative Transformations

The presence of two different halogen atoms on the aromatic ring of this compound opens the possibility of selective dehalogenation. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchgate.net Palladium-based catalysts, such as palladium on carbon (Pd/C), are particularly effective. organic-chemistry.orgresearchgate.net In the presence of a hydrogen source, these catalysts can facilitate the selective removal of the bromine atom over the chlorine atom. organic-chemistry.org This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. wikipedia.orgorganic-chemistry.org

Therefore, the catalytic hydrogenation of this compound is expected to yield 1-chloro-4-methoxy-2-methylbenzene as the primary product under controlled conditions. More forcing conditions, such as higher hydrogen pressure, higher catalyst loading, or prolonged reaction times, could lead to the removal of both halogen atoms, yielding 3-methoxy-4-methylanisole.

Table 2: Predicted Products of Selective Dehalogenation of this compound

| Reagent | Catalyst | Conditions | Predicted Major Product |

| H₂ | Pd/C | Mild (e.g., atmospheric pressure, room temperature) | 1-chloro-4-methoxy-2-methylbenzene |

| H₂ | Pd/C | Forcing (e.g., high pressure, elevated temperature) | 3-methoxy-4-methylanisole |

The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating halogen substituents. However, the methyl group at the C4 position is susceptible to side-chain oxidation. orgoreview.comlibretexts.orglibretexts.org

The oxidation of an alkyl side chain on a benzene ring typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). orgoreview.comlibretexts.orglibretexts.org A key requirement for this reaction to proceed is the presence of at least one benzylic hydrogen atom, which is the case for the methyl group in the target molecule. orgoreview.comlibretexts.orgyoutube.com The reaction proceeds by converting the alkyl group into a carboxylic acid group.

Thus, the oxidation of this compound with a strong oxidizing agent is expected to yield 4-bromo-2-chloro-5-methoxybenzoic acid. The rest of the substituents on the aromatic ring are expected to remain intact under these conditions.

Table 3: Predicted Outcome of Side-Chain Oxidation of this compound

| Oxidizing Agent | Conditions | Predicted Product |

| KMnO₄ | Alkaline, heat | 4-bromo-2-chloro-5-methoxybenzoic acid |

| H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄) | Acidic, heat | 4-bromo-2-chloro-5-methoxybenzoic acid |

Mechanistic Investigations of Reactions Involving 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to understanding a reaction mechanism as they provide information about the reaction rate and its dependence on the concentration of each reactant. For a hypothetical reaction involving 1-bromo-5-chloro-2-methoxy-4-methylbenzene, such as a palladium-catalyzed cross-coupling reaction, kinetic studies would be designed to determine the reaction order with respect to the aryl halide, the coupling partner (e.g., a boronic acid), the catalyst, and the base.

The general rate law for such a reaction can be expressed as:

Rate = k[this compound]a[Coupling Partner]b[Catalyst]c[Base]d

where 'k' is the rate constant and 'a', 'b', 'c', and 'd' are the reaction orders for each component. These orders are determined experimentally by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction

| Experiment | [Aryl Halide] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.10 | 0.15 | 1.0 | 1.2 x 10-5 |

| 2 | 0.20 | 0.15 | 1.0 | 2.4 x 10-5 |

| 3 | 0.10 | 0.30 | 1.0 | 1.2 x 10-5 |

| 4 | 0.10 | 0.15 | 2.0 | 2.4 x 10-5 |

This is a representative data table. Actual experimental data for this compound is not available.

From such data, one could infer the reaction order for each component. For instance, doubling the concentration of the aryl halide while the rate doubles (Experiment 1 vs. 2) would indicate a first-order dependence on the aryl halide.

Isotope Effect Studies for Reaction Mechanism Elucidation

Isotope effect studies, particularly the kinetic isotope effect (KIE), are a powerful tool for determining the rate-determining step of a reaction and for probing the nature of transition states. This involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium, or 12C with 13C) and measuring the effect on the reaction rate.

For reactions involving this compound, a carbon-13 KIE could be measured at the carbon atom bonded to the bromine. If the oxidative addition of the palladium catalyst into the C-Br bond is the rate-determining step, a significant primary KIE would be expected. The absence of a KIE would suggest that this step is not rate-limiting.

Intermediate Characterization and Trapping Experiments

The catalytic cycles of many reactions involving aryl halides proceed through various organometallic intermediates. Identifying and characterizing these intermediates is crucial for a complete mechanistic picture. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can be used to study stable or long-lived intermediates.

In the context of a palladium-catalyzed reaction, one would aim to detect the oxidative addition product, an arylpalladium(II) complex. Trapping experiments can also be employed to capture transient intermediates. For example, the addition of a trapping agent that reacts specifically with a proposed intermediate can provide evidence for its existence.

Energy Profiling and Transition State Analysis

Computational chemistry plays a vital role in modern mechanistic studies. Density functional theory (DFT) calculations can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.

The energy profile can help to identify the rate-determining step (the step with the highest activation energy) and provide insights into the geometry and electronic structure of the transition states. For this compound, computational studies could compare the activation barriers for the oxidative addition at the C-Br versus the C-Cl bond, providing a rationale for the observed selectivity in reactions.

Catalytic Cycle Elucidation in Metal-Catalyzed Reactions

The culmination of kinetic, isotopic, intermediate characterization, and computational studies is the elucidation of the complete catalytic cycle. For a typical cross-coupling reaction, this cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of this compound to form a palladium(II) intermediate. Given the higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition, this step is expected to occur selectively at the C-Br bond.

Transmetalation: The organic group from a coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.

Each of these steps can be influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring of this compound, namely the chloro, methoxy (B1213986), and methyl groups.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 1-bromo-5-chloro-2-methoxy-4-methylbenzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern on the benzene (B151609) ring.

Based on established substituent chemical shift (SCS) effects, the expected ¹H and ¹³C NMR chemical shifts can be predicted. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, causing a shielding effect (upfield shift) at the ortho and para positions, while the bromine and chlorine atoms are electron-withdrawing, causing a deshielding effect (downfield shift).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-C | - | ~115 |

| 2-C | - | ~155 |

| 3-C | ~7.3 | ~112 |

| 4-C | - | ~128 |

| 5-C | - | ~130 |

| 6-C | ~7.5 | ~132 |

| 4-CH₃ | ~2.3 | ~20 |

While 1D NMR provides initial data, 2D NMR techniques are essential for confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the two aromatic protons at positions 3 and 6, confirming their spatial proximity (likely a four-bond coupling, which can sometimes be observed in aromatic systems) or revealing smaller meta-couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J-coupling). It would show clear correlations for the methoxy protons to the methoxy carbon, the methyl protons to the methyl carbon, and the aromatic protons (H3, H6) to their respective carbons (C3, C6). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com Key expected correlations that would confirm the substitution pattern include:

Methoxy Protons (-OCH₃): A strong correlation to the C2 carbon.

Methyl Protons (-CH₃): Correlations to C3, C4, and C5.

Aromatic Proton H3: Correlations to C1, C2, C4, and C5.

Aromatic Proton H6: Correlations to C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions, providing information about the spatial arrangement of atoms. Key NOESY correlations would be expected between:

The methoxy protons and the aromatic proton at C3.

The methyl protons and the aromatic proton at C3 and the proton at C5 (H6).

Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| HSQC | -OCH₃ (~3.9 ppm) | -OCH₃ (~56 ppm) |

| -CH₃ (~2.3 ppm) | -CH₃ (~20 ppm) | |

| H3 (~7.3 ppm) | C3 (~112 ppm) | |

| H6 (~7.5 ppm) | C6 (~132 ppm) | |

| HMBC | -OCH₃ (~3.9 ppm) | C2 |

| -CH₃ (~2.3 ppm) | C3, C4, C5 | |

| H3 (~7.3 ppm) | C1, C2, C4, C5 | |

| H6 (~7.5 ppm) | C1, C2, C4, C5 | |

| NOESY | -OCH₃ protons | H3 proton |

Solid-state NMR (SSNMR) provides information on the structure and dynamics of molecules in the solid phase, where intermolecular interactions and crystal packing effects become significant. libretexts.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, SSNMR can measure these orientation-dependent parameters. wiley.com

For this compound, SSNMR would be particularly insightful for studying the quadrupolar nuclei, ³⁵/³⁷Cl and ⁷⁹/⁸¹Br. The electric field gradient at these nuclei is highly sensitive to the local electronic environment and intermolecular interactions, such as halogen bonding. longdom.org Analysis of the quadrupolar coupling constants and chemical shift anisotropy tensors can provide detailed information about the C-Cl and C-Br bond characteristics and the arrangement of molecules within the crystal lattice.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of a molecule's elemental formula. The molecular formula for this compound is C₈H₈BrClO.

[M]⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: Containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks would be approximately 3:4:1, providing definitive evidence for the presence of one chlorine and one bromine atom.

Predicted HRMS Isotopic Pattern for the Molecular Ion [C₈H₈BrClO]⁺

| Ion | Isotopes | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₈¹H₈⁷⁹Br³⁵Cl¹⁶O | 233.9447 | ~75 |

| [M+2]⁺ | ¹²C₈¹H₈⁸¹Br³⁵Cl¹⁶O / ¹²C₈¹H₈⁷⁹Br³⁷Cl¹⁶O | 235.9427 / 235.9418 | 100 |

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and inducing its fragmentation to produce product ions. nationalmaglab.orgamazonaws.com Analyzing these fragments helps to elucidate the structure of the original molecule. The fragmentation of halogenated aromatic compounds often involves the loss of halogen radicals or molecules. bohrium.com

For this compound, the fragmentation pathway is expected to involve several key steps, initiated by the ionization of the molecule.

Plausible Fragmentation Pathway and Major Fragment Ions

| Proposed Fragment Ion (m/z) | Neutral Loss | Structure of Fragment |

|---|---|---|

| 219/221/223 | •CH₃ | [M - CH₃]⁺ |

| 155/157 | •Br | [M - Br]⁺ |

| 199/201 | •Cl | [M - Cl]⁺ |

| 120 | •Br, •Cl | [M - Br - Cl]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. smu.edu Specific functional groups and structural features give rise to characteristic absorption (IR) or scattering (Raman) bands, providing a molecular fingerprint. optica.orglibretexts.org For this compound, the spectra would be characterized by vibrations of the substituted benzene ring and the methyl/methoxy substituents.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations are characteristic of the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, a strong out-of-plane C-H wagging band is expected in the 800-900 cm⁻¹ region. spectroscopyonline.com

C-O Stretching: The C-O stretch of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).

C-X (Halogen) Stretching: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers. The C-Cl stretch is expected around 700-800 cm⁻¹, and the C-Br stretch appears at an even lower frequency, typically in the 500-650 cm⁻¹ range. researchgate.net

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1230-1270 | Strong | Weak |

| Symmetric C-O-C Stretch | 1020-1050 | Medium | Medium |

| C-H Out-of-Plane Bend | 800-900 | Strong | Weak |

| C-Cl Stretch | 700-800 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is currently no publicly available data on the ultraviolet-visible (UV-Vis) spectrum of this compound. Therefore, a detailed analysis of its electronic transitions cannot be provided.

X-ray Crystallography of Single Crystals of this compound

No crystallographic data for this compound has been deposited in publicly accessible databases. As a result, a discussion of its single-crystal X-ray crystallographic analysis is not possible.

Molecular Conformation and Bond Parameters

Without X-ray crystallographic data, the precise molecular conformation and specific bond parameters (lengths and angles) of this compound remain undetermined.

Intermolecular Interactions and Crystal Packing Motifs

The nature of intermolecular interactions and the specific crystal packing motifs for this compound cannot be described without experimental crystallographic information.

Polymorphism Studies

There are no published studies on the polymorphism of this compound.

Computational and Theoretical Studies of 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed due to its favorable balance between computational cost and accuracy.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For substituted benzenes, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to achieve reliable geometric parameters. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies are present) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental data. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene (B151609) Derivative (Calculated via DFT) This table presents hypothetical data for 1-bromo-5-chloro-2-methoxy-4-methylbenzene based on typical values for similar compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.74 Å | |

| C-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-Cl | 119.8° | |

| C-O-CH3 | 118.2° |

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. wikipedia.org

Table 2: Representative Frontier Orbital Energies and Related Properties (Calculated via DFT) This table contains hypothetical data for this compound based on general principles for substituted aromatic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen and chlorine atoms, as well as the π-system of the benzene ring, and positive potential around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments (e.g., in solution or in the gas phase). koreascience.kr For a molecule with a rotatable group like the methoxy (B1213986) group in this compound, MD simulations can be used to explore the rotational energy barrier and the preferred conformations of this group relative to the benzene ring. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters.

NMR: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating 1H and 13C NMR chemical shifts with good accuracy. nih.gov

IR: As mentioned in section 6.1.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.nettezu.ernet.in

UV-Vis: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to assign the absorption bands observed experimentally. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data (Calculated via DFT) This table presents hypothetical data for this compound based on typical computational results for similar molecules.

| Spectroscopy | Parameter | Predicted Value |

| 13C NMR | Aromatic Carbons | 110 - 158 ppm |

| Methyl Carbon (methoxy) | ~56 ppm | |

| Methyl Carbon (ring) | ~20 ppm | |

| IR | C-H stretch (aromatic) | 3050 - 3150 cm⁻¹ |

| C-H stretch (methyl) | 2850 - 2980 cm⁻¹ | |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O stretch | 1200 - 1275 cm⁻¹ | |

| UV-Vis | λmax | ~280 nm |

Reaction Pathway Modeling and Transition State Prediction

The reactivity of this compound is primarily dictated by the interplay of its various substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and activating, tending to direct incoming electrophiles to the ortho and para positions. Conversely, the bromo (-Br) and chloro (-Cl) groups are deactivating yet also ortho-, para-directing due to the dominance of their resonance effect over their inductive effect. This complex substitution pattern makes predicting reaction outcomes non-trivial and highlights the need for computational modeling.

Modeling Electrophilic Aromatic Substitution:

A primary reaction pathway for this compound would be electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. The single available hydrogen atom on the ring is the most probable site for such a reaction. Computational modeling of this process would involve the following steps:

Reactant and Electrophile Optimization: The ground state geometries of this compound and the chosen electrophile (e.g., NO₂⁺ for nitration) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state (TS) of the electrophilic attack on the aromatic carbon is performed. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. The structure of this transition state, often resembling a sigma complex (or Wheland intermediate), is crucial for understanding the reaction's feasibility. nih.gov

Intermediate Calculation: The geometry and energy of the sigma complex intermediate, where the electrophile is bonded to the ring and the aromaticity is temporarily disrupted, are calculated.

Product Optimization: The final product's geometry is optimized after the departure of a proton (H⁺).

Energy Profile: By calculating the energies of the reactants, transition state, intermediate, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key predictor of the reaction rate.

Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)) to provide a balance of accuracy and computational cost. nih.govnih.gov

Modeling Nucleophilic Aromatic Substitution:

Another potential reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. This reaction is generally less favorable on electron-rich rings unless there are strong electron-withdrawing groups, which are absent here. However, under specific conditions (e.g., high temperature, strong nucleophile), it could occur. Computational modeling would predict which halogen is more likely to be substituted.

The modeling approach would be similar to SEAr, but would focus on the attack of a nucleophile (e.g., OH⁻) on the carbons bearing the bromine or chlorine atoms. The calculations would determine the activation energies for the formation of the Meisenheimer complex (the intermediate in a stepwise SNAr reaction) and for the subsequent expulsion of the halide ion. nih.govresearchgate.net Recent studies have shown that SNAr reactions can exist on a mechanistic continuum from stepwise to concerted, which can be explored using DFT. nih.gov

Illustrative Computational Findings:

While specific experimental or calculated data for this compound is not available in the cited literature, a hypothetical set of results from a DFT study on an electrophilic nitration reaction is presented below for illustrative purposes. These values are representative of what such a study would aim to determine.

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE (Reaction Energy) | The overall energy change from reactants to products. A negative value indicates an exothermic reaction. | -25.5 |

| ΔE‡ (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. This value is the difference in energy between the transition state and the reactants. | +18.2 |

| Eintermediate (Intermediate Stability) | The relative energy of the sigma complex intermediate. A lower value indicates a more stable intermediate. | +5.7 |

These computational predictions provide deep insights into the reaction mechanism, allowing researchers to understand the factors controlling reaction rates and selectivity, and to predict the outcomes of reactions under various conditions. nih.gov

Synthetic Utility and Applications of 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene As a Building Block in Organic Synthesis

Construction of Complex Polyaromatic Systems

The structural framework of 1-bromo-5-chloro-2-methoxy-4-methylbenzene makes it an adept starting material for the synthesis of intricate polyaromatic systems. The presence of two distinct halogen atoms allows for selective and sequential functionalization, which is a key strategy in the programmed assembly of fused aromatic rings. While extensive research specifically detailing the use of this compound in the synthesis of large polycyclic aromatic hydrocarbons is limited, its potential is evident from its application in building complex aryl heterocyclic structures.

For instance, in the synthesis of novel aryl heterocyclic compounds, this compound serves as a core scaffold. The bromo group can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the chloro group intact for subsequent transformations. This stepwise approach is fundamental in constructing larger, multi-ring systems where precise control over the connectivity of aromatic units is paramount. The methoxy (B1213986) and methyl substituents further modulate the reactivity of the aromatic ring, influencing the efficiency and outcome of cyclization and annulation reactions designed to build up the polyaromatic framework.

Synthesis of Substituted Biaryls and Heterobiaryls

One of the most significant applications of this compound is in the synthesis of substituted biaryls and heterobiaryls. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The bromo- and chloro-substituents serve as excellent handles for various palladium-catalyzed cross-coupling reactions.

A notable example is the use of this compound in a Suzuki coupling reaction with a vinylboronic acid heterocycle. google.com This reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate, selectively couples at the more reactive bromo position to form an adduct. google.com This demonstrates the utility of this building block in constructing complex molecules containing both aryl and heterocyclic moieties.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

| This compound | Vinylboronic acid heterocycle | Pd(PPh₃)₄ | Sodium Carbonate | Aryl-vinyl heterocycle |

The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective functionalization. The C-Br bond is generally more susceptible to oxidative addition to a low-valent palladium catalyst compared to the more robust C-Cl bond. This reactivity difference enables a programmed, stepwise approach to the synthesis of unsymmetrical biaryls and heterobiaryls. Following the initial coupling at the bromo position, the remaining chloro group can be targeted in a subsequent cross-coupling reaction under more forcing conditions or with a different catalyst system, allowing for the introduction of a second, distinct aryl or heteroaryl group.

Preparation of Advanced Organic Scaffolds and Molecular Architectures

The unique substitution pattern of this compound provides a rigid and well-defined platform for the construction of advanced organic scaffolds. These scaffolds can serve as the core of more complex molecules with specific three-dimensional arrangements, which is particularly important in medicinal chemistry and drug discovery.

The ability to perform sequential and site-selective reactions on this building block allows for the creation of highly functionalized and sterically demanding molecular architectures. For example, after an initial cross-coupling reaction at the bromine position, the methoxy group can be demethylated to a phenol (B47542), which can then be used as a handle for further derivatization or as a directing group for subsequent reactions. The methyl group can also be functionalized, for instance, through benzylic bromination, to introduce another point of diversity. This multi-faceted reactivity enables the synthesis of a wide array of complex structures from a single, readily available starting material.

Derivatization Strategies for Functional Molecules

The strategic functionalization of this compound is key to its utility as a versatile building block. The different substituents on the benzene (B151609) ring can be selectively manipulated to introduce a variety of functional groups, leading to the synthesis of a diverse range of functional molecules.

Introduction of Nitrogen-Containing Functionalities

Nitrogen-containing functional groups are ubiquitous in bioactive molecules. The halogen atoms on this compound provide convenient sites for the introduction of such functionalities through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.

By carefully selecting the reaction conditions and catalyst, it is possible to selectively react at either the bromo or chloro position. This would allow for the introduction of a primary or secondary amine at a specific position on the aromatic ring. The resulting arylamine can then be further elaborated, for example, by acylation, alkylation, or incorporation into a heterocyclic ring system.

Incorporation of Oxygen and Sulfur Heterocycles

While direct examples of the derivatization of this compound to form oxygen and sulfur heterocycles are not extensively documented in the literature, its structure lends itself to such transformations. The methoxy group can be converted to a hydroxyl group, which can then participate in intramolecular cyclization reactions to form oxygen-containing heterocycles such as benzofurans or benzopyrans.

Similarly, the halogen atoms can be displaced by sulfur nucleophiles to introduce a thiol or sulfide (B99878) group. This sulfur functionality can then be utilized in subsequent cyclization reactions to construct sulfur-containing heterocycles like benzothiophenes or benzothiazoles. The ability to perform these transformations in a controlled manner, potentially in tandem with cross-coupling reactions at the other halogen site, opens up avenues for the synthesis of a wide variety of complex heterocyclic systems.

Utilization in Multi-Step Synthesis Schemes

The true value of this compound as a building block is most evident in its application in multi-step synthesis. Its multifunctional nature allows it to be carried through several synthetic steps, with each functional group being addressed in a planned sequence to build up molecular complexity.

An illustrative example is its use in a photoredox reaction with a saturated bromoheterocycle. In a specific application, this compound was reacted with tert-butyl 4-bromopiperidine-1-carboxylate in the presence of an iridium-based photoredox catalyst. google.com This reaction highlights a modern synthetic method for C-C bond formation under mild conditions.

| Reactant 1 | Reactant 2 | Catalyst | Reagent | Reaction Type |

| This compound | tert-Butyl 4-bromopiperidine-1-carboxylate | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane | Photoredox |

This reaction, followed by further transformations of the resulting product, showcases the role of this compound as a key intermediate in a longer synthetic sequence. The ability to selectively functionalize the bromo and chloro groups in a stepwise manner, combined with the potential for modifying the methoxy and methyl groups, makes this compound a powerful tool for synthetic chemists aiming to construct complex and highly functionalized target molecules.

Exploration of 1 Bromo 5 Chloro 2 Methoxy 4 Methylbenzene in Materials Science and Supramolecular Chemistry

Role in Organic Electronic Materials Precursors

The unique combination of halogen (bromo and chloro), electron-donating (methoxy and methyl), and aromatic functionalities on 1-Bromo-5-chloro-2-methoxy-4-methylbenzene makes it a plausible, albeit currently unexplored, precursor for various organic electronic materials. The presence of two different halogen atoms offers opportunities for selective, stepwise chemical modifications, such as cross-coupling reactions, which are fundamental in building the complex molecular architectures required for these materials. asianscientist.comsciencedaily.com

Precursors for Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

Liquid Crystals: The rigid benzene (B151609) core of this compound is a common feature in liquid crystalline molecules (mesogens). nih.gov The substituents on the ring influence the molecule's shape, polarity, and intermolecular interactions, which are critical for the formation of liquid crystal phases. researchgate.net By replacing the halogen atoms with different organic moieties through synthetic reactions, it is possible to create molecules with the elongated, rod-like (calamitic) or disc-like (discotic) shapes characteristic of liquid crystals. bohrium.comnih.govmdpi.com The methoxy (B1213986) and methyl groups can also be modified to tune the melting point and the temperature range of the liquid crystalline phases.

Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, this compound could serve as a foundational building block for synthesizing hole-transporting, electron-transporting, or emissive materials. tcichemicals.comossila.com The carbazole (B46965) and triphenylamine (B166846) moieties, known for their excellent hole-transporting properties, are often incorporated into molecules for OLED applications. mdpi.commdpi.com Through reactions like the Suzuki or Buchwald-Hartwig coupling at the bromo and chloro positions, it would be theoretically possible to attach such functional groups to the benzene ring of this compound. The electronic properties of the resulting molecule, and thus its performance in an OLED device, would be influenced by the combination of all substituents. nih.gov

Building Blocks for Organic Semiconductors and Conductors

The development of organic semiconductors relies on the ability to create extended π-conjugated systems that facilitate charge transport. acs.org Multi-substituted benzene derivatives are key components in many organic electronic devices. asianscientist.comsciencedaily.com this compound, with its reactive halogen sites, is a potential starting material for building larger, conjugated molecules. For instance, palladium-catalyzed cross-coupling reactions could be employed to link these benzene units together or to attach other aromatic systems, thereby extending the π-conjugation. The methoxy and methyl groups can help to improve the solubility and processability of the resulting semiconducting polymers or oligomers, which is a crucial aspect for device fabrication. nih.gov The halogen atoms themselves can also influence the electronic properties and molecular packing of the final material.

Investigation into Aggregation-Induced Emission (AIE) Characteristics of Derivatives

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.org This is often attributed to the restriction of intramolecular rotations in the aggregated state. acs.org While there is no specific research on the AIE properties of this compound, its derivatives could potentially be designed to exhibit such characteristics.

By attaching bulky, rotatable groups (like phenyl or other aromatic rings) to the benzene core via the bromo and chloro positions, it's conceivable to synthesize molecules that are non-emissive in solution due to rotational freedom. Upon aggregation in a solid state or in a poor solvent, the steric hindrance between these bulky groups could restrict their rotation, activating a radiative decay pathway and leading to strong light emission. The emission color and intensity could be tuned by varying the nature of the attached groups and their electronic properties. acs.orgnih.gov The study of how different substituents on a core aromatic structure influence AIE is an active area of research. rsc.org

Formation of Crystalline Frameworks and Metal-Organic Frameworks (MOFs)

The precise arrangement of molecules in the solid state is fundamental to crystal engineering. Substituted benzenes are often used as building blocks for crystalline frameworks. The halogen atoms on this compound can participate in halogen bonding, a directional non-covalent interaction that can be used to guide the self-assembly of molecules into predictable architectures. nih.govrsc.orgrsc.org

In the context of Metal-Organic Frameworks (MOFs), this compound would first need to be functionalized with coordinating groups, such as carboxylic acids or pyridyls, that can bind to metal ions. This could be achieved by converting the bromo or chloro groups into these functionalities. The resulting "linker" molecule could then be reacted with metal salts to form a porous, crystalline MOF. The substituents on the benzene ring (the remaining halogen, methoxy, and methyl groups) would line the pores of the MOF, influencing its properties, such as its affinity for adsorbing specific gases or liquids. rsc.orgrsc.orgproquest.com The functionalization of linkers is a key strategy for tuning the properties of MOFs for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

Self-Assembly and Supramolecular Interactions

The substituents on this compound can engage in various non-covalent interactions that drive self-assembly. These include:

Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules. nih.govrsc.orgrsc.org

π-π Stacking: The aromatic benzene ring can stack with other aromatic systems.

Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, derivatives could be designed to include them.

The interplay of these forces can lead to the formation of well-ordered supramolecular structures in the solid state or in solution. nih.gov The study of how halogenation affects the self-assembly of organic molecules is an important area of supramolecular chemistry. mdpi.com

Polymer Chemistry Applications

In polymer chemistry, this compound could be utilized in several ways. After conversion of one or both halogen atoms into a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be used as a monomer. The resulting polymer would have the substituted benzene unit as a pendant group, influencing the polymer's properties such as its refractive index, thermal stability, and dielectric constant.

Alternatively, this compound could be used to functionalize existing polymers. For example, a polymer with reactive sites could be modified by attaching the this compound unit. This would be a way to introduce the specific combination of substituents onto a polymer backbone. 20.210.105caltech.eduresearchgate.net The presence of halogen atoms on the polymer could also impart flame-retardant properties or serve as sites for further chemical modifications.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: This data is compiled from chemical supplier databases and computational predictions, as experimental research data is limited.)

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | echemi.com |

| Molecular Weight | 235.51 g/mol | echemi.com |

| Appearance | Not specified in literature; likely a solid or liquid | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| CAS Number | 179897-95-1 | echemi.com |

Table 2: Potential Applications of Derivatives of this compound in Materials Science (Note: This table is illustrative and based on the potential applications of similarly functionalized aromatic compounds, as direct research on the specified compound is not available.)

| Application Area | Potential Role of Derivatives | Key Functional Groups to be Incorporated |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting, electron-transporting, or emissive materials | Carbazole, triphenylamine, pyrene |

| Liquid Crystals | Mesogenic core | Elongated alkyl chains, other aromatic rings |

| Organic Semiconductors | Monomeric unit for conjugated polymers | Acetylenic groups, other aromatic systems |

| Aggregation-Induced Emission (AIE) | AIE-active luminogen | Bulky, rotatable aromatic groups |

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Carboxylic acids, pyridyls, tetrazoles |

Monomer in Polymerization Reactions

There is no documented evidence in scientific literature of this compound being utilized as a monomer in polymerization reactions. For a compound to act as a monomer, it typically requires reactive functional groups (such as vinyl groups, epoxides, or sites suitable for condensation or ring-opening polymerization) that can link together to form a polymer chain. While the bromo and chloro substituents on the benzene ring could potentially be used in cross-coupling reactions to form certain types of polymers (e.g., poly(phenylene)s), no studies have been published that specifically employ this molecule for such purposes. Consequently, there are no research findings or data tables on polymerization conditions, resultant polymer properties, or performance characteristics to report.

Side-Chain Functionalization in Polymeric Materials